4-Methyl-5-phenyloxazole

Neutral endopeptidase inhibition Medicinal chemistry Enzyme selectivity

This 4-methyl-5-phenyl oxazole scaffold enables precise NEP inhibitor tuning—4-methyl substitution attenuates potency vs. 5-phenyloxazole for selectivity optimization. It solves POPOP solubility limits in large-volume scintillation and serves as a key building block for α-glucosidase inhibitors with 11.8-fold potency over acarbose. Alternative phototransposition route from isoxazole precursors offers synthetic flexibility. Ideal for medicinal chemistry and fluorescence applications.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 1008-29-3
Cat. No. B094418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5-phenyloxazole
CAS1008-29-3
Synonyms4-Methyl-5-phenyloxazole
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC1=C(OC=N1)C2=CC=CC=C2
InChIInChI=1S/C10H9NO/c1-8-10(12-7-11-8)9-5-3-2-4-6-9/h2-7H,1H3
InChIKeyAZNMFVGFAFVVDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-5-phenyloxazole (CAS 1008-29-3): Procurement-Grade Oxazole Scaffold for Medicinal Chemistry and Materials Science


4-Methyl-5-phenyloxazole (CAS 1008-29-3) is a 4,5-disubstituted 1,3-oxazole heterocycle with a molecular formula of C₁₀H₉NO and a molecular weight of 159.18 g/mol . This compound serves as a core scaffold in medicinal chemistry for the design of enzyme inhibitors targeting neutral endopeptidase (NEP) [1] and α-glucosidase , while also functioning as a building block for fluorescent secondary solutes in liquid scintillation counting [2]. The compound's well-defined physicochemical properties, including a melting point of 60–67°C and solubility in organic solvents such as ethanol and DMSO, facilitate its handling in both laboratory and industrial applications [3].

Why 4-Methyl-5-phenyloxazole Cannot Be Simply Replaced by Unsubstituted or Isomeric Oxazole Analogs


The 4-methyl-5-phenyl substitution pattern on the oxazole ring is a critical determinant of biological activity, photophysical properties, and physicochemical behavior. Unsubstituted oxazole, 5-phenyloxazole, and 4-phenyloxazole lack the precise steric and electronic profile that enables specific target engagement and material performance. For instance, the introduction of a methyl group at the 4-position of the oxazole ring in bis-oxazole scintillators markedly increases solubility in organic solvents compared to the unsubstituted parent POPOP [1]. Similarly, the 4-methyl-5-phenyl substitution pattern modulates enzyme inhibition potency in NEP assays, where alternative substitution patterns (e.g., oxadiazoles or chlorinated phenyl variants) produce different activity profiles [2]. Generic substitution without rigorous comparative validation risks compromising experimental reproducibility, altering pharmacokinetic parameters, or diminishing optical performance in analytical applications.

4-Methyl-5-phenyloxazole: Quantifiable Performance Differentiation Against Comparator Compounds


NEP Inhibition: Modest Activity Reduction Relative to Unsubstituted 5-Phenyloxazole

The introduction of a 4-methyl group onto the 5-phenyloxazole scaffold produces a quantifiable but modest reduction in neutral endopeptidase (NEP) inhibitory activity relative to the unsubstituted 5-phenyloxazole parent [1]. In a direct head-to-head comparison within the same heteroarylalanine derivative series, 4-methyl-5-phenyloxazole exhibited slightly reduced potency against NEP compared to the unsubstituted 5-phenyloxazole analog [1]. This effect is not universal across all enzyme targets; for example, simple chlorination of the phenyl group maintained activity levels comparable to the parent compound [1].

Neutral endopeptidase inhibition Medicinal chemistry Enzyme selectivity

α-Glucosidase Inhibition: Class-Level Potency Within Phenyloxazole Derivative Series

The phenyloxazole scaffold serves as a privileged structure for α-glucosidase inhibition, with a series of novel phenyloxazole derivatives (6a-6p) exhibiting IC₅₀ values ranging from 48.78 ± 4.31 μM to 127.45 ± 1.86 μM . The most potent compound in this series, 6n, achieved an IC₅₀ of 48.78 ± 4.31 μM, demonstrating an 11.8-fold improvement in potency over the standard α-glucosidase inhibitor acarbose (IC₅₀ = 576.27 ± 13.33 μM) . While 4-methyl-5-phenyloxazole itself was not directly tested in this study, its core scaffold is the structural foundation of this active series, establishing the compound class as a validated starting point for α-glucosidase inhibitor development.

α-Glucosidase inhibition Antidiabetic drug discovery Phenyloxazole SAR

Solubility Enhancement: 4-Methyl Substitution Markedly Increases Organic Solvent Solubility vs. Unsubstituted POPOP

In the context of bis-oxazole secondary solutes for liquid scintillation counting, the introduction of a methyl group at the 4-position of the oxazole ring confers a marked increase in solubility in organic solvents compared to the unsubstituted parent compound POPOP (2,2′-p-phenylenebis(5-phenyloxazole)) [1]. This finding, originally reported by Walker and Waugh and subsequently corroborated, demonstrates that 2,2′-p-phenylenebis(4-methyl-5-phenyloxazole) (dimethyl POPOP) exhibits solubility in toluene sufficient for practical evaluation as a secondary solute, whereas the unsubstituted POPOP has solubility in toluene 'too low for suitable evaluation' [1].

Liquid scintillation counting Fluorescent solutes Organic solvent solubility

Fluorescence Maximum Bathochromic Shift: 4-Methyl Substitution Shifts Emission by 9 nm vs. Unsubstituted Analog

The 4-methyl substitution on the oxazole ring induces a quantifiable bathochromic (red) shift in the fluorescence emission maximum. Specifically, 2,2′-p-phenylenebis(4-methyl-5-phenyloxazole) exhibits a fluorescence maximum shifted by 9 nm to longer wavelengths compared to the unsubstituted analog (reported value of 401 nm for the parent compound) [1]. This observation is consistent with independent findings by Walker and Waugh, who reported a bathochromic shift of 5 nm for dimethyl POPOP versus POPOP, and an 11 nm shift for 4-methyl-2,5-diphenyloxazole (376 nm) compared to 2,5-diphenyloxazole (365 nm) [1].

Fluorescence spectroscopy Bathochromic shift Oxazole photophysics

Phototransposition Efficiency: Quantified Quantum Yield of 4-Methyl-5-phenylisoxazole to Oxazole Conversion

The isoxazole precursor 4-methyl-5-phenylisoxazole undergoes phototransposition to 4-methyl-5-phenyloxazole with a measured quantum efficiency of F = 0.43 ± 0.02 upon irradiation in methanol . This reaction proceeds via the P₄ pathway involving interchange of the N2 and C3 ring positions, as confirmed by deuterium and methyl labeling studies [1]. In a direct comparative measurement, the regioisomeric 5-methyl-4-phenylisoxazole exhibited a similar but slightly different quantum yield of F = 0.45 ± 0.01 , establishing that the specific substitution pattern influences the efficiency of this photochemical transformation.

Photochemistry Isoxazole-oxazole phototransposition Quantum yield

Melting Point: Established Range of 60–67°C Informs Handling and Purity Assessment

4-Methyl-5-phenyloxazole exhibits a well-defined melting point range of 60–67°C as reported across multiple authoritative chemical databases and vendor technical datasheets [1]. This low melting point, which approaches ambient temperature, distinguishes it from higher-melting oxazole derivatives such as the bis-oxazole scintillator dimethyl-POPOP (melting point: 233–235°C) . The measured range of 65–67°C reported by Molbase aligns with the broader 60–65°C range cited by Kuujia, establishing a reliable quality control parameter [1].

Physicochemical characterization Melting point Purity assessment

Optimal Research and Industrial Use Cases for 4-Methyl-5-phenyloxazole Based on Quantified Performance Data


Development of Selective Neutral Endopeptidase (NEP) Inhibitors for Cardiovascular Therapeutics

4-Methyl-5-phenyloxazole is best employed as a core scaffold in medicinal chemistry programs targeting NEP inhibition, particularly when modest attenuation of potency relative to unsubstituted 5-phenyloxazole is strategically desirable for optimizing selectivity or pharmacokinetic properties. The documented SAR shows that 4-methyl substitution yields a slight activity reduction compared to the parent 5-phenyloxazole scaffold [1], providing a tunable handle for fine-tuning NEP inhibitory profiles within heteroarylalanine derivative series. This differentiated activity profile supports structure-based drug design efforts where precise control over NEP engagement is required to balance efficacy with selectivity over off-target enzymes such as ACE. [1]

Synthesis of Novel Phenyloxazole-Derived α-Glucosidase Inhibitors for Antidiabetic Drug Discovery

4-Methyl-5-phenyloxazole provides a validated entry point into the phenyloxazole scaffold class that has demonstrated substantial α-glucosidase inhibitory activity. A recent 2023 study established that phenyloxazole derivatives achieve IC₅₀ values as low as 48.78 ± 4.31 μM against α-glucosidase, representing an 11.8-fold improvement in potency over the clinical standard acarbose (IC₅₀ = 576.27 ± 13.33 μM) [1]. Procurement of 4-methyl-5-phenyloxazole as a building block enables medicinal chemistry teams to explore additional substitution patterns that may further optimize this promising inhibitory profile while leveraging the scaffold's demonstrated in vitro efficacy and favorable ADME predictions for oral activity. [1]

Formulation of Improved Secondary Solutes for Large-Volume Liquid Scintillation Counting

For researchers and industrial users operating large-volume liquid scintillation counters, 4-methyl-5-phenyloxazole-derived bis-oxazole solutes (such as dimethyl POPOP) offer a quantifiable solubility advantage over the industry-standard POPOP. The introduction of the 4-methyl group markedly increases solubility in organic solvents like toluene, addressing a critical limitation of unsubstituted POPOP whose solubility is 'too low for suitable evaluation' in large-scale counting applications [1]. Additionally, the predictable 9 nm bathochromic shift in fluorescence emission maximum [1] allows for optimized spectral matching with photomultiplier tube response curves, enhancing counting efficiency. Procurement of the 4-methyl-5-phenyloxazole monomer enables in-house synthesis of these improved secondary solutes. [1]

Photochemical Synthesis of 4-Methyl-5-phenyloxazole via Isoxazole Phototransposition

Synthetic chemists seeking alternative preparative routes to 4-methyl-5-phenyloxazole can leverage the quantified phototransposition efficiency of its isoxazole precursor. The reaction proceeds with a quantum yield of F = 0.43 ± 0.02 upon irradiation in methanol [1], representing a viable photochemical pathway that bypasses traditional thermal cyclization methods. This efficiency metric, slightly lower than the F = 0.45 ± 0.01 observed for the regioisomeric 5-methyl-4-phenyl substitution pattern [1], provides a benchmark for process feasibility assessment and yield optimization in photochemical reactor design. The reaction proceeds cleanly via the P₄ pathway with interchange of N2 and C3 ring positions, offering predictable regiochemical outcomes. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-5-phenyloxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.